molecular formula C21H15N3O4 B10899406 N'-[(Z)-(3-nitrophenyl)methylidene]-9H-xanthene-9-carbohydrazide

N'-[(Z)-(3-nitrophenyl)methylidene]-9H-xanthene-9-carbohydrazide

Cat. No.: B10899406
M. Wt: 373.4 g/mol
InChI Key: ZTYOAKYQUFZNFC-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from xanthene and 3-nitrobenzaldehyde, making it a member of the xanthene derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE typically involves the condensation reaction between 3-nitrobenzaldehyde and xanthene-9-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’~9~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE
  • N’~9~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE

Uniqueness

N’~9~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in various chemical reactions, making this compound versatile for different applications .

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(Z)-(3-nitrophenyl)methylideneamino]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H15N3O4/c25-21(23-22-13-14-6-5-7-15(12-14)24(26)27)20-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)20/h1-13,20H,(H,23,25)/b22-13-

InChI Key

ZTYOAKYQUFZNFC-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C\C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.